trans-2-(4-Ethylthiophenyl)cyclohexanol
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Overview
Description
trans-2-(4-Ethylthiophenyl)cyclohexanol: is an organic compound with the molecular formula C14H20OS It is a cyclohexanol derivative where the cyclohexane ring is substituted with a 4-ethylthiophenyl group in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Ethylthiophenyl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanol and 4-ethylthiophenyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanol.
Formation of the Product: The deprotonated cyclohexanol then undergoes a nucleophilic substitution reaction with 4-ethylthiophenyl bromide to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-Ethylthiophenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form the corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique structural features.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Used in the production of specialty chemicals and materials.
- Potential applications in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which trans-2-(4-Ethylthiophenyl)cyclohexanol exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the reactants. The specific pathways and targets involved would depend on the particular application and the chemical environment.
Comparison with Similar Compounds
trans-2-Phenylcyclohexanol: Similar structure but with a phenyl group instead of a 4-ethylthiophenyl group.
trans-2-(4-Methylthiophenyl)cyclohexanol: Similar structure but with a 4-methylthiophenyl group instead of a 4-ethylthiophenyl group.
trans-2-(4-Chlorophenyl)cyclohexanol: Similar structure but with a 4-chlorophenyl group instead of a 4-ethylthiophenyl group.
Uniqueness: trans-2-(4-Ethylthiophenyl)cyclohexanol is unique due to the presence of the 4-ethylthiophenyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
933674-55-6 |
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Molecular Formula |
C14H20OS |
Molecular Weight |
236.37 g/mol |
IUPAC Name |
2-(4-ethylsulfanylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20OS/c1-2-16-12-9-7-11(8-10-12)13-5-3-4-6-14(13)15/h7-10,13-15H,2-6H2,1H3 |
InChI Key |
CZRGEHYUFSAQCL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2CCCCC2O |
Origin of Product |
United States |
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